molecular formula C19H19N5O2S2 B13368752 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13368752
M. Wt: 413.5 g/mol
InChI Key: BDPMALHBQFYGEN-UHFFFAOYSA-N
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Description

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate reagents under specific conditions. For instance, the reaction can be carried out in refluxing ethanol in the presence of a catalytic amount of piperidine . The yield of the product can vary depending on the specific conditions and reagents used.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, will vary depending on the desired transformation.

Major Products

The major products formed from these reactions will depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as shikimate dehydrogenase, which is essential for the biosynthesis of certain metabolites . This inhibition can disrupt metabolic pathways and exert antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiadiazoles, such as:

Uniqueness

What sets 3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole apart is its unique combination of functional groups and structural features, which confer specific pharmacological properties and potential applications. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H19N5O2S2

Molecular Weight

413.5 g/mol

IUPAC Name

3-(1-methylsulfonylpiperidin-4-yl)-6-naphthalen-1-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H19N5O2S2/c1-28(25,26)23-11-9-14(10-12-23)17-20-21-19-24(17)22-18(27-19)16-8-4-6-13-5-2-3-7-15(13)16/h2-8,14H,9-12H2,1H3

InChI Key

BDPMALHBQFYGEN-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

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